molecular formula C13H12N4O2S B11786456 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11786456
M. Wt: 288.33 g/mol
InChI Key: FCKXDENOUSWAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with an ethoxyphenyl group and a mercapto group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 4-aminopyrazole and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene derivatives.

    Addition of the Mercapto Group: The mercapto group can be introduced through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, PI3K/AKT pathway, and NF-κB pathway, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Thieno[2,3-d]pyrimidine derivatives, pyrazolopyridine derivatives.

    Uniqueness: The presence of the ethoxyphenyl and mercapto groups in the pyrazolopyrimidine core imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H12N4O2S/c1-2-19-9-5-3-8(4-6-9)17-11-10(7-14-17)12(18)16-13(20)15-11/h3-7H,2H2,1H3,(H2,15,16,18,20)

InChI Key

FCKXDENOUSWAFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.